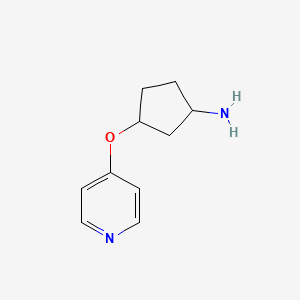

![molecular formula C10H18ClNO2 B2978289 甲基 (1R,2R,4R,5R)-5-氨基双环[2.2.2]辛烷-2-羧酸酯;盐酸盐 CAS No. 2416217-54-2](/img/structure/B2978289.png)

甲基 (1R,2R,4R,5R)-5-氨基双环[2.2.2]辛烷-2-羧酸酯;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

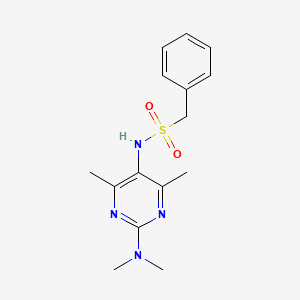

The compound “Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride” is a complex organic molecule. It contains a bicyclic structure, which is a structure consisting of two fused rings. The presence of the amino group (-NH2) and carboxylate ester (-COOCH3) suggests that it might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is a bicyclic system with an amino group and a methyl ester attached. The stereochemistry indicates the spatial arrangement of these groups in the molecule .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The amino group might participate in acid-base reactions, while the ester could undergo hydrolysis or other reactions typical for carboxylic acid derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amino group and the ester might make it soluble in polar solvents .科学研究应用

四氢呋喃 δ-糖氨基酸的合成

Defant 等人 (2011 年) 的一项研究提出了一种高效的合成路线,可以得到一种新的支链四氢呋喃 δ-糖氨基酸,利用了源自纤维素催化热解的双环内酯。这种四氢呋喃氨基酸在结构上与“甲基 (1R,2R,4R,5R)-5-氨基双环[2.2.2]辛烷-2-羧酸酯;盐酸盐”相关,展示了该化合物作为手性构建模块的潜力。合成的氨基酸是二肽甘氨酸-丙氨酸的同分异构体,展示了其在获取具有构象受限结构的新肽模拟物中的效用,因为存在四氢呋喃环 (Defant 等,2011 年)。

对映异构体合成

Palkó 等人 (2013 年) 描述了 2,3-二烯-和 3-内氨基双环[2.2.2]辛-5-烯-2-外-羧酸及其饱和类似物的四种对映异构体的合成。该研究重点关注这些化合物的拆分和立体化学表征,强调了“甲基 (1R,2R,4R,5R)-5-氨基双环[2.2.2]辛烷-2-羧酸酯;盐酸盐”及其衍生物在开发立体选择性合成策略中的重要性 (Palkó 等,2013 年)。

催化应用

Keithellakpam 和 Laitonjam (2014 年) 的一项研究探讨了基于达布柯的碱性离子液体在迈克尔加成反应中的催化应用。这项研究突出了与“甲基 (1R,2R,4R,5R)-5-氨基双环[2.2.2]辛烷-2-羧酸酯;盐酸盐”类似的双环化合物的更广泛的化学效用,特别是作为有机合成中的催化剂,为活性亚甲基化合物的迈克尔加成提供了一种简单、高效且绿色的程序 (Keithellakpam 和 Laitonjam,2014 年)。

结构和分子见解

对相关化合物的合成和分子结构的研究为理解“甲基 (1R,2R,4R,5R)-5-氨基双环[2.2.2]辛烷-2-羧酸酯;盐酸盐”的化学行为和潜在应用提供了基础知识。例如,Guo 等人 (2015 年) 合成了并表征了新型双环化合物,提供了对其晶体结构和形成分子间氢键的潜力的见解,这对于设计具有特定相互作用能力的分子至关重要 (Guo 等,2015 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11;/h6-9H,2-5,11H2,1H3;1H/t6-,7-,8-,9-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSXPKQIQMGZLP-SHJDMIRESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCC1CC2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]2CC[C@@H]1C[C@H]2N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-4-methylsulfonyl-1,3-benzothiazole](/img/structure/B2978206.png)

![N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2978208.png)

![3-(2-fluorobenzyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2978212.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2978215.png)

![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B2978219.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2978221.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2978228.png)

![(E)-2-(4-Chlorophenyl)-N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]ethenesulfonamide](/img/structure/B2978229.png)